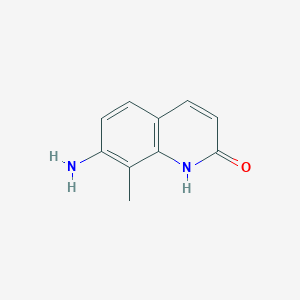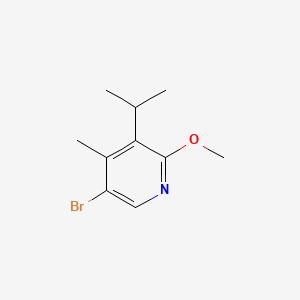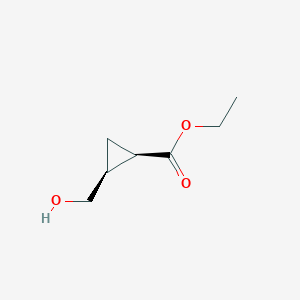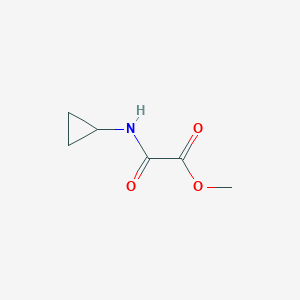
4-Chloro-6-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-ethylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-ethylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group, an ethyl group, and a triazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-ethylpyrimidine typically involves the reaction of 4,6-dichloro-2-ethylpyrimidine with 3,5-dimethyl-1,2,4-triazole. The reaction is carried out in the presence of a base such as cesium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Chloro-6-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-ethylpyrimidine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Coupling reactions: The triazole moiety can engage in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Major Products
Nucleophilic substitution: Products would depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Oxidation: Oxidized products could include pyrimidine N-oxides.
Reduction: Reduced products might include partially or fully hydrogenated pyrimidine derivatives.
科学研究应用
4-Chloro-6-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-ethylpyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the central nervous system.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
作用机制
The mechanism of action of 4-Chloro-6-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-ethylpyrimidine would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, thereby modulating its activity. The triazole moiety could interact with metal ions or other cofactors, influencing the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
4-Chloro-6-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylpyrimidine: Similar structure but with a methyl group instead of an ethyl group.
4-Chloro-6-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-(methylthio)pyrimidine: Similar structure but with a methylthio group instead of an ethyl group.
Uniqueness
4-Chloro-6-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-ethylpyrimidine is unique due to the presence of the ethyl group, which can influence its physical and chemical properties, such as solubility and reactivity. The combination of the chloro, triazole, and ethyl substituents makes this compound versatile for various applications in research and industry.
属性
分子式 |
C10H12ClN5 |
|---|---|
分子量 |
237.69 g/mol |
IUPAC 名称 |
4-chloro-6-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-ethylpyrimidine |
InChI |
InChI=1S/C10H12ClN5/c1-4-9-13-8(11)5-10(14-9)16-7(3)12-6(2)15-16/h5H,4H2,1-3H3 |
InChI 键 |
NOGLUNRFYIMWJJ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC(=CC(=N1)Cl)N2C(=NC(=N2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[5-(Methylcarbamoyl)pyridin-2-yl]boronic acid](/img/structure/B13887370.png)
![5-Bromo-3-[(4-methylphenyl)methyl]pyrimidin-4-one](/img/structure/B13887373.png)
![Ethyl 3-[(3-bromophenyl)methyl]piperidine-3-carboxylate](/img/structure/B13887379.png)








![(1R,4S)-2-azabicyclo[2.2.1]heptane;oxalic acid](/img/structure/B13887437.png)
![4-(cyclobutylamino)-2-[4-(dimethylamino)anilino]pyrimidine-5-carboxamide](/img/structure/B13887440.png)
